N-Isopropyl-N-methylglycine
Overview
Description
N-Isopropyl-N-methylglycine is a compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It is also known by other names such as 2-[methyl(propan-2-yl)amino]acetic acid. This compound is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by isopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-N-methylglycine can be synthesized through various methods. One common approach involves the alkylation of glycine derivatives. For instance, glycine can be reacted with isopropyl bromide and methyl iodide in the presence of a base such as sodium hydroxide to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: this compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
N-Isopropyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methylglycine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-Methylglycine (Sarcosine): Similar in structure but lacks the isopropyl group.
N-Isopropylglycine: Similar but lacks the methyl group on the nitrogen.
N,N-Dimethylglycine: Similar but has two methyl groups instead of one isopropyl and one methyl group.
Uniqueness
N-Isopropyl-N-methylglycine is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLIHPQMHVOHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621513 | |
Record name | N-Methyl-N-propan-2-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-96-6 | |
Record name | N-Methyl-N-propan-2-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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